molecular formula C21H15FN4O3 B2991142 3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-66-1

3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

カタログ番号: B2991142
CAS番号: 899947-66-1
分子量: 390.374
InChIキー: ORJLOKNZARBUKV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a xanthine-derived heterocyclic compound featuring a fused oxazolo-purine-dione core. The compound’s molecular formula is C₁₉H₁₄FN₃O₃, and its molecular weight is approximately 351.33 g/mol (calculated based on structural analogs in ). The 2-fluorobenzyl substituent at position 3 and the phenyl group at position 7 distinguish it from simpler xanthine derivatives, likely influencing its solubility, receptor binding affinity, and metabolic stability.

特性

IUPAC Name

2-[(2-fluorophenyl)methyl]-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O3/c1-24-18-17(19(27)26(21(24)28)11-14-9-5-6-10-15(14)22)25-12-16(29-20(25)23-18)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJLOKNZARBUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4C=C(OC4=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-(2-Fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the oxazolo[2,3-f]purine class. Its unique structure features a purine ring fused with an oxazole ring, which imparts distinct biological properties. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure

The molecular formula of 3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can be represented as follows:

ComponentStructure
Molecular Formula C16H14FN5O2
Molecular Weight 313.31 g/mol
IUPAC Name 3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites. This interaction can prevent the normal enzymatic function, leading to altered metabolic pathways.
  • Receptor Binding : It has been suggested that the compound interacts with certain receptors in the central nervous system (CNS), potentially modulating neurotransmitter systems.

Enzyme Inhibition

Research indicates that compounds similar to 3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exhibit inhibitory effects on phosphodiesterases (PDEs), which are critical in regulating intracellular signaling pathways. For instance:

  • PDE4B and PDE10A Inhibition : Studies have shown that derivatives of purine compounds can inhibit these enzymes with varying potencies. Such inhibition may lead to increased levels of cyclic AMP (cAMP), influencing various physiological responses including mood regulation and inflammatory processes .

Receptor Interaction

The compound's structural features suggest potential affinity for serotonin receptors (5-HT receptors). Preliminary studies indicate:

  • 5-HT Receptor Affinity : A related study found that fluorinated derivatives of purine compounds displayed significant binding affinity towards 5-HT 1A and 5-HT 7 receptors. This suggests a potential role in treating mood disorders such as depression and anxiety .

Antidepressant Activity

In vivo studies have demonstrated that certain derivatives of oxazolo[2,3-f]purines exhibit antidepressant-like effects in animal models. For example:

  • Forced Swim Test (FST) : A specific derivative showed significant reductions in immobility time in the FST, indicating potential antidepressant properties. The effects were compared favorably against established medications like diazepam .

Anticancer Potential

Research into the anticancer properties of similar compounds has indicated:

  • Cell Line Studies : Compounds within this class have shown cytotoxic effects against various cancer cell lines. Mechanisms proposed include induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

類似化合物との比較

Structural Comparison with Analogous Compounds

The target compound belongs to a class of tricyclic purine-dione derivatives. Key structural analogs and their differences are outlined below:

Compound Name Core Structure Substituents at Key Positions Molecular Weight (g/mol)
3-(2-Fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione Oxazolo[2,3-f]purine-2,4-dione 3: 2-fluorobenzyl; 7: phenyl 351.33
1-Methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione () Oxazolo[2,3-f]purine-2,4-dione 3: H (no substituent); 7: phenyl 282.25
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione () Pyrimido[2,1-f]purine-2,4-dione 9: 2-chloro-6-fluorobenzyl; 1,3: methyl Not reported
6-[(3-Fluoro-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione () Pyrimidin-2,4-dione 6: 3-fluoro-2-hydroxymethylpropyl Not reported

Key Observations :

  • The 2-fluorobenzyl group in the target compound may enhance lipophilicity and receptor binding compared to the unsubstituted analog in .
  • Fluorine substitution patterns (e.g., 2-fluoro vs. 2-chloro-6-fluoro in ) influence electronic properties and steric interactions at binding sites.

Pharmacological Profile and Receptor Interactions

Adenosine receptors (A₁, A₂A, A₂B, A₃) are plausible targets due to the compound’s xanthine-like scaffold. highlights that xanthine derivatives often act as antagonists at A₁ and A₂A receptors, which regulate neurotransmission and inflammation. However, the 2-fluorobenzyl moiety in the target compound may confer subtype selectivity. For example:

  • A₂A Receptor: Fluorinated benzyl groups are associated with improved blood-brain barrier penetration, relevant for neurodegenerative disease therapeutics (as seen in dual-target MAO-B/adenosine receptor inhibitors in ).
  • A₃ Receptor: Inosine (an adenosine analog) activates A₃ receptors, and fluorinated substituents might modulate agonist/antagonist behavior .

Research Findings and Therapeutic Potential

  • The target compound’s fluorobenzyl group may enhance brain uptake and MAO-B affinity.
  • Anti-inflammatory Effects : A₂A receptor antagonists are investigated for immune regulation; fluorine’s electronegativity could stabilize receptor-ligand interactions .

Table 2: Hypothetical Therapeutic Comparison

Compound Target Receptors/Enzymes Proposed Therapeutic Use
Target Compound A₂A, MAO-B Neurodegenerative diseases
Compound MAO-B, adenosine receptors Parkinson’s disease
Compounds Unknown Undeclared (structural analogs)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。